Cinepaxadil
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Overview
Description
Cinepaxadil is a cinnamoyl-piperazine derivative developed by Delalande SA for the treatment of cardiovascular system disorders. It has been shown to decrease cardiac activity in dogs after intravenous administration .
Preparation Methods
The synthetic routes and reaction conditions for cinepaxadil involve the reaction of cinnamoyl chloride with piperazine under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Cinepaxadil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Cinepaxadil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cinnamoyl derivatives.
Biology: Research has focused on its effects on cardiac activity and potential therapeutic uses in cardiovascular diseases.
Medicine: this compound is being investigated for its potential use in treating various cardiovascular disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Cinepaxadil exerts its effects by interacting with specific molecular targets in the cardiovascular system. It binds to receptors on cardiac cells, leading to a decrease in cardiac activity. The exact molecular pathways involved include modulation of ion channels and signaling pathways that regulate heart rate and contractility .
Comparison with Similar Compounds
Cinepaxadil can be compared with other cinnamoyl derivatives and piperazine compounds. Similar compounds include cinnarizine and flunarizine, which are also used in the treatment of cardiovascular disorders. This compound is unique due to its specific structure, which allows for targeted interaction with cardiac receptors, leading to its distinct pharmacological profile .
Properties
CAS No. |
69118-25-8 |
---|---|
Molecular Formula |
C29H36N2O9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-[4-[3-[(8-acetyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-2-hydroxypropyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H36N2O9/c1-19(32)22-6-7-23(29-27(22)38-13-14-39-29)40-18-21(33)17-30-9-11-31(12-10-30)26(34)8-5-20-15-24(35-2)28(37-4)25(16-20)36-3/h5-8,15-16,21,33H,9-14,17-18H2,1-4H3 |
InChI Key |
SYFDPNLESAYNCB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Appearance |
Solid powder |
69118-25-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cinepaxadil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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